Dipropylamine acetate salt solution

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study and application of amine acetate salts, including compounds similar to dipropylamine acetate salt solution, are significant in various chemical processes and synthesis reactions. These compounds often serve as intermediates in the synthesis of more complex molecules or as catalysts and reagents in organic reactions.

Synthesis Analysis

The synthesis of amine acetate salts typically involves the reaction of an amine with acetic acid or its derivatives. A specific example is the synthesis of polydiphenylamine, which can be electrochemically synthesized in nonaqueous media, indicating a method that might be analogous to synthesizing dipropylamine acetate salt solutions under similar conditions (Athawale, Deore, & Chabukswar, 1999).

Molecular Structure Analysis

The molecular structure of amine acetate salts is characterized by the presence of the amine group and the acetate ion. Detailed structural analysis would require specific studies, such as X-ray crystallography or NMR spectroscopy, to determine the exact configuration and bonding.

Chemical Reactions and Properties

Amine acetate salts undergo various chemical reactions, including protonation-deprotonation equilibria and reactions with other organic compounds. For example, the electrochemical polymerization of diphenylamine in acetonitrile involves the formation of radical cations, which then undergo coupling reactions (Yang & Bard, 1991).

Physical Properties Analysis

The physical properties of amine acetate salts, such as solubility, melting point, and conductivity, are influenced by their molecular structure. For instance, the electrochemical synthesis of polydiphenylamine reveals insights into the conductivity and morphological characteristics of the polymer, which could be similar for related amine acetate salts (Athawale, Deore, & Chabukswar, 1999).

科学的研究の応用

Application

Dipropylamine acetate salt solution is used in the study of structural and dynamic properties of aqueous salt solutions .

Method

Molecular dynamics (MD) simulations are conducted to quantify viscosity and water self-diffusion coefficients, together with rheometry and Pulsed Field Gradient Spin Echo (PFGSE)-NMR experiments for validation .

Results

The capacity of salts to influence bulk dynamics arises from their molecular interfacial area and strength of interaction with first hydration-shell water molecules . The findings could be useful in interpreting experimental results for other aqueous salt solutions and for formulating aqueous systems within the development of many industrial applications, including the production of catalytic converters .

2. Ion Pair Chromatography

Application

Dipropylamine acetate salt solution is suitable for ion pair chromatography .

Method

In ion pair chromatography, the salt solution is used as a mobile phase additive to form ion pairs with the analyte. This enhances the retention of the analyte on the column, allowing for its separation from other components in the sample .

Results

The use of dipropylamine acetate salt solution in ion pair chromatography can improve the separation and detection of analytes, leading to more accurate and reliable analytical results .

Safety And Hazards

将来の方向性

While specific future directions for Dipropylamine acetate salt solution are not available, it’s worth noting that aqueous salt solutions, in general, are utilized and encountered in wide-ranging technological applications and natural settings . Improved understanding of the effect of salts on the dynamic properties of such systems could be useful in formulating aqueous systems for applications including the manufacturing of advanced catalysts .

特性

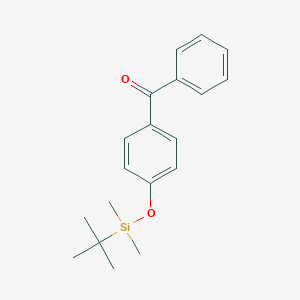

IUPAC Name |

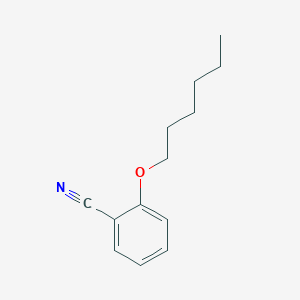

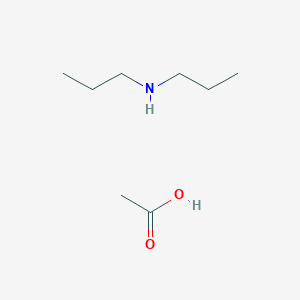

acetic acid;N-propylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDMDHMCNGRIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585015 |

Source

|

| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanamine, N-propyl-, acetate | |

CAS RN |

114389-69-4 |

Source

|

| Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。